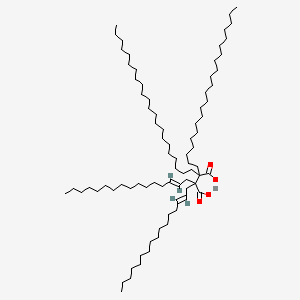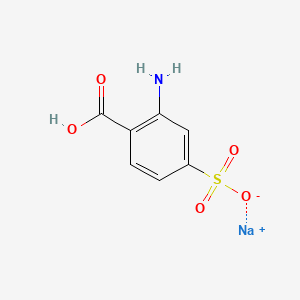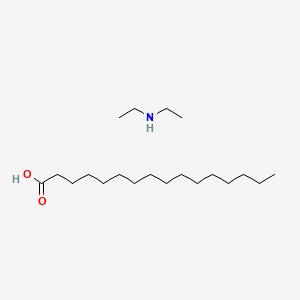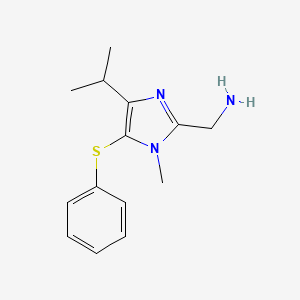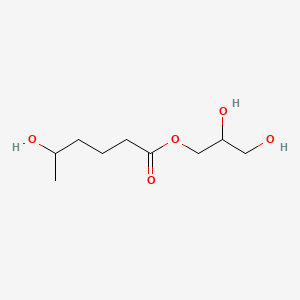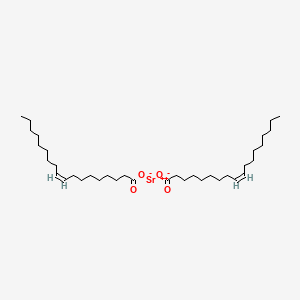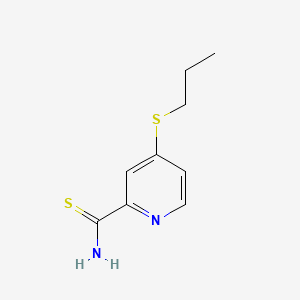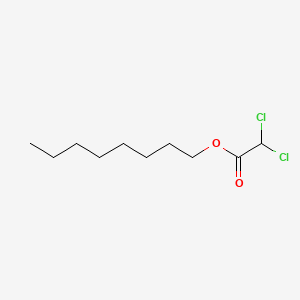
2-Ethoxyethyl hydrogen carbonate, magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl hydrogen carbonate, magnesium salt is a chemical compound with the molecular formula C10H20MgO8 and a molecular weight of 292.57 g/mol . It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethoxyethyl hydrogen carbonate, magnesium salt typically involves the reaction of magnesium carbonate with 2-ethoxyethanol and carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows: [ \text{MgCO}_3 + 2 \text{C}_4\text{H}9\text{O}3 \text{C} \rightarrow \text{C}{10}\text{H}{20}\text{MgO}_8 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistency and quality. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethyl hydrogen carbonate, magnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced magnesium compounds.
Substitution: The compound can participate in substitution reactions where the ethoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide derivatives, while reduction can produce magnesium hydrides .
Aplicaciones Científicas De Investigación
2-Ethoxyethyl hydrogen carbonate, magnesium salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Ethoxyethyl hydrogen carbonate, magnesium salt involves its interaction with various molecular targets and pathways. Magnesium ions (Mg2+) play a crucial role in regulating enzymatic reactions, maintaining physiological functions, and acting as natural calcium antagonists . The compound’s effects are mediated through its ability to modulate neurotransmitter action, increase ATP production, and reduce neuronal excitotoxicity .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium carbonate
- Magnesium oxide
- Magnesium hydroxide
Uniqueness
2-Ethoxyethyl hydrogen carbonate, magnesium salt is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other magnesium compounds. Its ethoxyethyl group enhances its solubility and reactivity in various chemical and biological systems .
Propiedades
Número CAS |
97552-55-1 |
|---|---|
Fórmula molecular |
C10H18MgO8 |
Peso molecular |
290.55 g/mol |
Nombre IUPAC |
magnesium;2-ethoxyethyl carbonate |
InChI |
InChI=1S/2C5H10O4.Mg/c2*1-2-8-3-4-9-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
Clave InChI |
PLUIIVAYOYSYKD-UHFFFAOYSA-L |
SMILES canónico |
CCOCCOC(=O)[O-].CCOCCOC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



